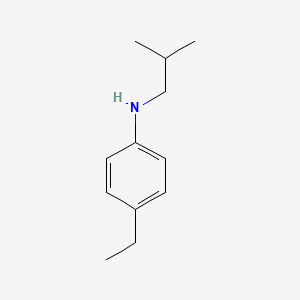

4-ethyl-N-(2-methylpropyl)aniline

Número de catálogo B1416300

Peso molecular: 177.29 g/mol

Clave InChI: LABMSHZWRXZHSW-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US09428452B2

Procedure details

To potassium iodide (5342 mg, 32.2 mmol), [Cp*IrCl2]2 (128 mg, 0.161 mmol) and 4-ethylaniline (2 mL, 16.09 mmol) at room temperature, was added 2-methylpropan-1-ol (5.94 mL, 64.4 mmol), followed by water (10 mL). The reaction vessel was sealed and heated by microwaves (Biotage Initiator) to 150° C. for 90 minutes. After cooling the reaction mixture was diluted with water (10 mL) and dichloromethane (20 mL) then stirred vigorously for 3 minutes. The organic phase was separated by hydrophobic frit. The aqueous phase was diluted with further dichloromethane (10 mL) and again stirred vigorously for 2 minutes, then the organics separated by hydrophobic frit. The combined organic fractions were evaporated in vacuo to give the crude product as a brown oil. The crude was purified by silica (Si) chromatography (0-50% dichloromethane-cyclohexane gradient). The appropriate fractions were combined and evaporated in vacuo to give the required product, 2.612 g, as a pale yellow oil. LCMS [LCMS1] Rt 0.96 min, m/z (ES+) 178 (M+H).

[Compound]

Name

IrCl2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

2

Quantity

128 mg

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[I-].[K+].[CH2:3]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1)[CH3:4].[CH3:12][CH:13]([CH3:16])[CH2:14]O>O.ClCCl>[CH2:3]([C:5]1[CH:11]=[CH:10][C:8]([NH:9][CH2:12][CH:13]([CH3:16])[CH3:14])=[CH:7][CH:6]=1)[CH3:4] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5342 mg

|

|

Type

|

reactant

|

|

Smiles

|

[I-].[K+]

|

[Compound]

|

Name

|

IrCl2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

2

|

|

Quantity

|

128 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C1=CC=C(N)C=C1

|

|

Name

|

|

|

Quantity

|

5.94 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(CO)C

|

Step Two

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Three

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

then stirred vigorously for 3 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction vessel was sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase was separated by hydrophobic frit

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The aqueous phase was diluted with further dichloromethane (10 mL)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

again stirred vigorously for 2 minutes

|

|

Duration

|

2 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organics separated by hydrophobic frit

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined organic fractions were evaporated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give the crude product as a brown oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude was purified by silica (Si) chromatography (0-50% dichloromethane-cyclohexane gradient)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated in vacuo

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |